molecular formula C9H13N3O2 B1274238 3-Allyl-6-amino-1-ethyluracil CAS No. 72361-29-6

3-Allyl-6-amino-1-ethyluracil

Cat. No.: B1274238
CAS No.: 72361-29-6
M. Wt: 195.22 g/mol
InChI Key: VQHXZPNWCYIWNV-UHFFFAOYSA-N
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Description

3-Allyl-6-amino-1-ethyluracil is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its potential use in drug development and catalysis due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-amino-1-ethyluracil involves several steps, starting with the preparation of the pyrimidine ring. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-6-amino-1-ethyluracil undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted pyrimidine compounds .

Scientific Research Applications

3-Allyl-6-amino-1-ethyluracil has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in catalysis and other industrial processes due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3-Allyl-6-amino-1-ethyluracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Allyl-6-amino-1-ethyluracil include other pyrimidine derivatives, such as:

  • 5-Fluorouracil
  • Cytosine
  • Thymine

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for specific research applications, such as drug development and catalysis.

Properties

IUPAC Name

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHXZPNWCYIWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222678
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72361-29-6
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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